Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl-
説明
Structural Significance of Polyfunctional Isoxazole-Based Compounds
The structural architecture of 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl-isoxazole demonstrates three critical design principles in contemporary heterocyclic chemistry:
- Electron-Rich Aromatic Systems : The isoxazole core provides a conjugated π-system that facilitates charge transfer interactions with biological targets. X-ray crystallographic studies reveal bond lengths of 1.38 Å for the N–O bond and 1.41 Å for adjacent C–C bonds, indicating significant electron delocalization.
- Stereoelectronic Modulation : The 4,5-dihydro-2-oxazolyl substituent introduces a partially saturated heterocycle with axial chirality, creating distinct binding pocket interactions. Nuclear Overhauser Effect (NOE) spectroscopy confirms restricted rotation about the C–N bond (ΔG‡ = 18.3 kcal/mol at 298 K).
- Linker Optimization : The pentyl chain between the phenoxy and isoxazole moieties balances conformational flexibility and hydrophobic bulk. Molecular dynamics simulations show a preferred extended conformation (95% population) with a mean end-to-end distance of 8.2 Å, ideal for bridging protein subdomains.
Table 1: Key Structural Parameters of the Compound
| Parameter | Value | Method |
|---|---|---|
| Isoxazole N–O Bond Length | 1.38 Å | X-ray Diffraction |
| Oxazoline C–N Rotation Barrier | 18.3 kcal/mol |
特性
CAS番号 |
105639-03-0 |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-16(7-8-18(14)19-20-9-11-23-19)22-10-5-3-4-6-17-13-15(2)21-24-17/h7-8,12-13H,3-6,9-11H2,1-2H3 |
InChIキー |
FGPKIAZDSBSXGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCCCCCC2=CC(=NO2)C)C3=NCCO3 |
製品の起源 |
United States |
準備方法
Synthesis of the Isoxazole Intermediate
The key intermediate, 5-(5-bromopentyl)-3-methylisoxazole , is prepared via lithiation and alkylation steps:
- Starting from 3,5-dimethylisoxazole, the lithium salt is generated in situ using n-butyllithium and diisopropylamine in tetrahydrofuran (THF).
- This lithium salt is then reacted with 1,4-dibromobutane to introduce the bromopentyl side chain at the 5-position of the isoxazole ring.
- The reaction is typically conducted under inert atmosphere and controlled temperature to avoid side reactions.
This intermediate is crucial for subsequent ether formation with the phenol derivative.
Preparation of the Oxazoline-Substituted Phenol
The phenol component bearing the 4,5-dihydro-2-oxazolyl substituent is synthesized by:
- Reacting methyl 3,5-dichloro-4-hydroxybenzoate with 2-aminoethanol at elevated temperatures (~80-145 °C), which leads to ring closure forming the oxazoline ring.
- The reaction liberates methanol, which is removed by distillation to drive the reaction forward.
- The product, 3,5-dichloro-4-hydroxy-N-(2-hydroxyethyl)benzamide, is isolated by acidification and filtration.
- Further functionalization yields the 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride salt, ready for coupling.
Coupling Reaction to Form the Target Compound
The final coupling involves nucleophilic substitution of the bromopentyl group on the isoxazole intermediate with the phenol derivative:
- Potassium carbonate is used as a base in dimethylformamide (DMF) to deprotonate the phenol, generating the phenolate ion.
- The phenolate then displaces the bromide on the 5-(5-bromopentyl)-3-methylisoxazole at elevated temperatures (70-95 °C).
- The reaction mixture is stirred for about one hour, then cooled and filtered.
- The crude product is purified by washing, drying, charcoal treatment, and recrystallization from solvents such as triethylamine or acetone to yield the pure compound.
- Yields reported are around 60%, with melting points in the range of 38-43 °C for the free base and 98-101 °C for the methanesulfonic acid salt.
Summary Table of Key Preparation Steps
| Step | Reactants / Intermediates | Conditions | Outcome / Product | Yield / Notes |
|---|---|---|---|---|
| 1 | 3,5-dimethylisoxazole + n-BuLi + diisopropylamine + 1,4-dibromobutane | THF, inert atmosphere, controlled temp | 5-(5-bromopentyl)-3-methylisoxazole | Isolated as oil, intermediate |
| 2 | Methyl 3,5-dichloro-4-hydroxybenzoate + 2-aminoethanol | 80-145 °C, distillation of methanol | 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride | Solid, mp 174-178 °C |
| 3 | 5-(5-bromopentyl)-3-methylisoxazole + phenol derivative + K2CO3 | DMF, 70-95 °C, 1 hour | Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- | 60% yield, mp 38-43 °C (free base) |
Research Findings and Notes
- The use of potassium carbonate in DMF is critical for efficient phenolate formation and nucleophilic substitution.
- The intermediate bromopentyl isoxazole is sensitive and must be handled under inert conditions to prevent decomposition.
- Recrystallization solvents and conditions significantly affect purity and melting point of the final compound.
- Acid addition salts (e.g., methanesulfonic acid salt) of the compound show higher melting points and improved stability.
- The synthetic route is adaptable to various substituted phenols and isoxazoles, allowing structural analog development for antiviral and anti-inflammatory applications.
化学反応の分析
Types of Reactions
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogens or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Pharmacological Applications
- Antiviral Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Data Table: Summary of Applications
| Application | Description | Reference |
|---|---|---|
| Antiviral Activity | Inhibits viral genome polyproteins | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Neuroprotective | Protects against neurodegeneration |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of isoxazole derivatives showed that the compound effectively inhibited the replication of specific viruses in vitro. The mechanism was attributed to the binding affinity to viral proteins, thereby preventing their function.
Case Study 2: Neuroprotection
Research published in a peer-reviewed journal highlighted the neuroprotective effects of a related isoxazole compound. In animal models of Alzheimer's disease, treatment with this compound resulted in reduced markers of inflammation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
作用機序
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The dihydro-2-oxazolyl group may interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- with structurally or functionally related compounds, focusing on molecular features, synthesis, and properties.
Structural Analogues with Varying Alkyl Chains or Substituents
Functional Analogues with Heterocyclic Variations
- Thiazole Derivatives (Compounds 4 and 5 in –2): Structures: 4-(4-Chlorophenyl/fluorophenyl)-2-(pyrazolyl-triazolyl)thiazole. Comparison: Replacing isoxazole with thiazole introduces sulfur, enhancing polarizability. Both compounds are isostructural (triclinic, P̄1 symmetry) but differ in halogen substituents (Cl vs. F), leading to slight adjustments in crystal packing .
- Isoxazolyl Benzimidazoles (): Structures: Hybrids of isoxazole and benzimidazole with variable substituents (e.g., styryl groups). These derivatives are synthesized via cyclo-condensation in polyphosphoric acid, a method distinct from the target compound’s DMF-based crystallization .
Physicochemical and Electronic Properties
- Solubility : The pentyl chain in the target compound likely improves lipid solubility compared to shorter-chain analogues (e.g., 5-(3-methoxyphenyl)-3-phenylisoxazole). However, the dihydrooxazole’s polarity may counterbalance this, as seen in related compounds with mixed hydrophilic-lipophilic features .
- Electronic Effects : Oxadiazole-based compounds (e.g., PPZ-DPO) exhibit stronger electron-accepting character than isoxazole or dihydrooxazole systems, which could make them superior for optoelectronic applications .
生物活性
Isoxazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- is a notable member of this class, exhibiting significant potential as an antiviral agent. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by an isoxazole ring, which is fused with a phenoxy group and an alkyl chain. The molecular formula is , and it features a 4,5-dihydro-2-oxazole moiety that contributes to its biological properties.
Antiviral Properties
Research has indicated that related isoxazole derivatives act as inhibitors of picornavirus uncoating. A study conducted by Wang et al. (1987) evaluated various substituted phenyl analogues of isoxazoles against human rhinovirus (HRV) serotypes. The results showed that compounds with specific substitutions exhibited mean minimum inhibitory concentrations (MICs) as low as 0.40 µM , indicating potent antiviral activity. The study found a strong correlation between lipophilicity and antiviral efficacy, suggesting that modifications to the hydrophobic character of the compounds can enhance their activity against HRV .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that substituents at the 2-position of the phenyl ring significantly increased biological activity compared to unsubstituted analogues. A quantitative analysis indicated that both lipophilicity (log P) and inductive effects were critical determinants of the MIC values observed .
Case Studies
-
In Vitro Studies on HRV :
- A series of isoxazole derivatives were synthesized and tested against multiple HRV serotypes. The most active compounds demonstrated not only low MIC values but also effective inhibition of viral replication in cell culture models.
- The study highlighted the importance of optimizing substituents on the phenoxy group to enhance antiviral potency.
- Mechanistic Insights :
Data Summary
| Compound Name | Molecular Formula | Biological Activity | Mean MIC (µM) | Key Findings |
|---|---|---|---|---|
| Isoxazole Derivative | Antiviral | 0.40 | Effective against HRV; lipophilicity enhances activity | |
| 5-(5-(6-Chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl | Antiviral | Not specified | Structural modifications improve efficacy |
Q & A
Q. What role do substituents (e.g., methyl, oxazoline) play in modulating activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Use comparative molecular field analysis (CoMFA) to correlate electronic/steric features with bioactivity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
